molecular formula C11H20O B14699504 Oxirane, (2,6-dimethyl-5-heptenyl)- CAS No. 15358-94-8

Oxirane, (2,6-dimethyl-5-heptenyl)-

Cat. No.: B14699504
CAS No.: 15358-94-8
M. Wt: 168.28 g/mol
InChI Key: BXHTXFZIEPAUHF-UHFFFAOYSA-N
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Description

Oxirane, (2,6-dimethyl-5-heptenyl)-: is an organic compound with the molecular formula C11H20O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method for preparing oxiranes involves the epoxidation of alkenes. For Oxirane, (2,6-dimethyl-5-heptenyl)-, the starting material is typically 2,6-dimethyl-5-hepten-1-ol.

Industrial Production Methods:

    Catalytic Oxidation: On an industrial scale, epoxides like Oxirane, (2,6-dimethyl-5-heptenyl)- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxirane, (2,6-dimethyl-5-heptenyl)- can undergo oxidation reactions to form diols. This is typically achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Diols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Oxirane, (2,6-dimethyl-5-heptenyl)- is used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.

Biology:

Medicine:

    Drug Development: Epoxides are explored for their potential use in drug development due to their ability to form covalent bonds with biological targets.

Industry:

    Polymer Production: Epoxides are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites.

Mechanism of Action

    Epoxide Ring Opening: The primary mechanism by which Oxirane, (2,6-dimethyl-5-heptenyl)- exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.

    Molecular Targets and Pathways: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to covalent modifications that can alter their function.

Comparison with Similar Compounds

    Ethylene Oxide: A simpler epoxide with a similar three-membered ring structure but without the 2,6-dimethyl-5-heptenyl side chain.

    Propylene Oxide: Another simple epoxide with a three-membered ring structure and a methyl group attached to the ring.

Uniqueness:

    Side Chain: The presence of the 2,6-dimethyl-5-heptenyl side chain in Oxirane, (2,6-dimethyl-5-heptenyl)- makes it unique compared to simpler epoxides like ethylene oxide and propylene oxide. This side chain can influence the compound’s reactivity and its interactions with other molecules.

Properties

CAS No.

15358-94-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)oxirane

InChI

InChI=1S/C11H20O/c1-9(2)5-4-6-10(3)7-11-8-12-11/h5,10-11H,4,6-8H2,1-3H3

InChI Key

BXHTXFZIEPAUHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC1CO1

Origin of Product

United States

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